2-[Di(prop-2-en-1-yl)amino]phenyl propylcarbamate
CAS No.: 60309-70-8
Cat. No.: VC19546073
Molecular Formula: C16H22N2O2
Molecular Weight: 274.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 60309-70-8 |
|---|---|
| Molecular Formula | C16H22N2O2 |
| Molecular Weight | 274.36 g/mol |
| IUPAC Name | [2-[bis(prop-2-enyl)amino]phenyl] N-propylcarbamate |
| Standard InChI | InChI=1S/C16H22N2O2/c1-4-11-17-16(19)20-15-10-8-7-9-14(15)18(12-5-2)13-6-3/h5-10H,2-4,11-13H2,1H3,(H,17,19) |
| Standard InChI Key | SKVSIVNUUFZJIK-UHFFFAOYSA-N |
| Canonical SMILES | CCCNC(=O)OC1=CC=CC=C1N(CC=C)CC=C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The IUPAC name of the compound, [2-[bis(prop-2-enyl)amino]phenyl] N-propylcarbamate, reflects its bifunctional design (Figure 1). Key structural components include:
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A phenyl ring at the core.
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A bis(prop-2-enyl)amino group (–N(CHCH=CH)) at the 2-position of the phenyl ring.
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A propylcarbamate ester (–OC(=O)NHCHCHCH) at the 1-position.
The compound’s Canonical SMILES (CCCNC(=O)OC1=CC=CC=C1N(CC=C)CC=C) and InChIKey (SKVSIVNUUFZJIK-UHFFFAOYSA-N) provide unambiguous identifiers for its stereoelectronic configuration.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 274.36 g/mol |
| Hydrogen Bond Donors | 1 (NH in carbamate) |
| Hydrogen Bond Acceptors | 3 (2 carbonyl O, 1 ether O) |
| Topological Polar Surface Area | 58.5 Ų |
Synthesis and Structural Elucidation
Crystallographic and Conformational Analysis
Although no crystal structure data exists for this specific compound, related carbamates exhibit intramolecular hydrogen bonding (e.g., N–H···O) and non-planar geometries. For instance, tert-butyl N-{2-[bis(prop-2-yn-1-yl)amino]phenyl}carbamate (a structural analog) displays dihedral angles of 74.74° between aromatic and alkyne-substituted planes, indicating significant torsional strain . Similarly, the propylcarbamate group in prop-2-en-1-yl propylcarbamate adopts a staggered conformation to minimize steric clashes .
Comparative Analysis with Related Compounds
Table 2: Structural and Functional Analogues
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